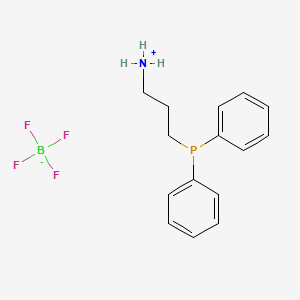
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is a chemical compound with the empirical formula C15H19BF4NP and a molecular weight of 331.10 g/mol . It is commonly used as a ligand in various coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in coupling reactions
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, in coupling reactions, the products are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism by which 3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another commonly used ligand in coupling reactions.
2-(Diphenylphosphino)benzoic acid: Used in similar applications but has different steric and electronic properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in various catalytic processes
Uniqueness
3-(Diphenylphosphanyl)propan-1-aminium tetrafluoroborate is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain coupling reactions, offering advantages in terms of reaction rates and selectivity .
Properties
Molecular Formula |
C15H19BF4NP |
|---|---|
Molecular Weight |
331.10 g/mol |
IUPAC Name |
3-diphenylphosphanylpropylazanium;tetrafluoroborate |
InChI |
InChI=1S/C15H18NP.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13,16H2;/q;-1/p+1 |
InChI Key |
DQEGSBMYLPJDIY-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCC[NH3+])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















